molecular formula C9H10ClN B3314524 2-Chloro-3-(3-methyl-2-pyridyl)-1-propene CAS No. 951886-88-7

2-Chloro-3-(3-methyl-2-pyridyl)-1-propene

Cat. No.: B3314524
CAS No.: 951886-88-7
M. Wt: 167.63 g/mol
InChI Key: UCPXQSVDAQAHQT-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-methyl-2-pyridyl)-1-propene is an organic compound that belongs to the class of pyridines. This compound is characterized by a chloro-substituted propene group attached to a methyl-substituted pyridine ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-methyl-2-pyridyl)-1-propene typically involves the reaction of 3-methyl-2-pyridine with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-methyl-2-pyridyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The propene group can be oxidized to form epoxides or diols.

    Reduction Reactions: The double bond in the propene group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are employed.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Major Products Formed

    Substitution Reactions: Products include 3-(3-methyl-2-pyridyl)-1-propylamine or 3-(3-methyl-2-pyridyl)-1-propylthiol.

    Oxidation Reactions: Products include 2-chloro-3-(3-methyl-2-pyridyl)-1,2-epoxypropane or 2-chloro-3-(3-methyl-2-pyridyl)-1,2-propanediol.

    Reduction Reactions: The major product is 2-chloro-3-(3-methyl-2-pyridyl)propane.

Scientific Research Applications

2-Chloro-3-(3-methyl-2-pyridyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the development of agrochemicals and specialty chemicals due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-methyl-2-pyridyl)-1-propene involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene group can undergo addition reactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(2-pyridyl)-1-propene
  • 3-Chloro-2-(3-methyl-2-pyridyl)-1-propene
  • 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene

Uniqueness

2-Chloro-3-(3-methyl-2-pyridyl)-1-propene is unique due to the presence of both a chloro and a methyl group on the pyridine ring, which influences its reactivity and biological activity. The specific positioning of these groups can lead to different chemical behaviors and applications compared to its analogs.

Properties

IUPAC Name

2-(2-chloroprop-2-enyl)-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPXQSVDAQAHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262315
Record name 2-(2-Chloro-2-propen-1-yl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-88-7
Record name 2-(2-Chloro-2-propen-1-yl)-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chloro-2-propen-1-yl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-(3-methyl-2-pyridyl)-1-propene
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2-Chloro-3-(3-methyl-2-pyridyl)-1-propene

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